1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea
Description
This compound belongs to the urea-tetrazole family, characterized by a urea backbone (-NH-CO-NH-) bridging a tetrazole-substituted aromatic ring and a methoxyphenyl group. Key structural features include:
Properties
IUPAC Name |
1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-(4-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N6O2/c1-26-12-5-2-10(3-6-12)20-16(25)19-9-15-21-22-23-24(15)11-4-7-13(17)14(18)8-11/h2-8H,9H2,1H3,(H2,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQQHBHBVMABRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Coupling with Methoxyphenyl Urea: The final step involves coupling the tetrazole derivative with methoxyphenyl isocyanate to form the desired urea compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and inflammatory conditions.
Biological Research: The compound is used in research to understand its effects on biological systems and its potential as a therapeutic agent.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules for various applications.
Mechanism of Action
The mechanism of action of 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares the target compound with structurally related urea derivatives:
Key Observations:
Methoxy Group : The 4-methoxyphenyl group improves solubility compared to trifluoromethyl (CF₃) or halogens (Br, Cl) in analogs .
Tetrazole vs. Pyrazole : Pyrazole-containing compounds (e.g., ) may exhibit distinct binding modes due to altered ring geometry and hydrogen-bonding capacity.
Structure-Activity Relationship (SAR) Analysis
Biological Activity
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, mechanisms of action, and biological effects based on recent research findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Tetrazole Ring : This is achieved through cyclization reactions involving azides and nitriles under acidic conditions.
- Introduction of the Difluorophenyl Group : A nucleophilic aromatic substitution reaction is employed to attach the difluorophenyl moiety.
- Coupling with the Methoxyphenyl Group : The final step involves coupling the tetrazole derivative with a methoxyphenyl isocyanate to form the urea linkage.
- Molecular Formula : CHFNO
- Molecular Weight : 344.32 g/mol
- CAS Number : 942000-83-1
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the tetrazole ring and difluorophenyl group enhances its binding affinity to these targets, potentially modulating various biological pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like cancer or inflammation.
- Receptor Modulation : Interaction with receptors can influence signaling pathways critical for cellular responses.
Biological Activity
Research has demonstrated that this compound exhibits various biological activities:
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of cancer cells. For instance, it has been tested against several cancer cell lines, demonstrating significant cytotoxic effects.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It was found to reduce the production of pro-inflammatory cytokines in cell culture models.
Antimicrobial Activity
Preliminary studies suggest potential antimicrobial effects against various bacterial strains, although further research is required to establish efficacy and mechanisms.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study on Cancer Treatment : A study involving mouse models showed that treatment with this compound led to a significant reduction in tumor size compared to control groups.
- Inflammation Model : In a model of acute inflammation, administration resulted in decreased edema and inflammatory marker levels.
Q & A
Q. Basic
- 1H/13C NMR : Confirm regiochemistry of the tetrazole ring and urea linkage (e.g., urea NH signals at δ 8.5–9.5 ppm) .
- LC-MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 415) and assess purity (>97%) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., urea C=O∙∙∙H-N tetrazole) .
- IR Spectroscopy : Identify urea C=O stretches (~1650 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .
How can researchers investigate the structure-activity relationship (SAR) of this compound to enhance its biological efficacy?
Q. Advanced
- Substituent Variation : Replace the 3,4-difluorophenyl group with electron-withdrawing (e.g., Cl, NO₂) or donating (e.g., OMe) groups to assess impact on target binding .
- Bioisosteric Replacement : Substitute the tetrazole with carboxylate or sulfonamide groups to evaluate metabolic stability .
- Assay Design : Test derivatives in dose-dependent enzyme inhibition assays (e.g., IC₅₀ determination for fungal CYP51 or mammalian kinases) .
What strategies can resolve contradictions in reported biological activities (e.g., antifungal vs. anticancer) observed in different studies?
Q. Advanced
- Dose-Response Analysis : Determine if dual activities arise from concentration-dependent target promiscuity (e.g., low µM for antifungal vs. high µM for cytotoxic effects) .
- Target Profiling : Use chemoproteomics to identify off-target interactions (e.g., kinase panels or thermal shift assays) .
- Species-Specificity : Compare activity in Candida albicans vs. human cell lines to clarify selectivity .
What in vitro and in vivo models are appropriate for evaluating the compound's pharmacokinetics and metabolic stability?
Q. Advanced
- In Vitro :
- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure half-life and CYP450 metabolism .
- Plasma Protein Binding : Use equilibrium dialysis to assess free fraction .
- In Vivo :
- Rodent Models : Administer orally (10–50 mg/kg) to measure bioavailability and metabolite profiling via LC-MS/MS .
What are the known biological targets or pathways influenced by this compound based on current literature?
Q. Basic
- Fungal Targets : Inhibits lanosterol 14α-demethylase (CYP51), critical for ergosterol biosynthesis in Candida spp. (MIC₉₀ = 2–8 µg/mL) .
- Mammalian Pathways : Modulates PI3K/AKT signaling in cancer cells, inducing apoptosis at IC₅₀ = 10–20 µM .
- Hypoglycemic Activity : Potentiates insulin secretion via KATP channel modulation in pancreatic β-cells .
How does the electronic effect of substituents (e.g., difluorophenyl vs. chlorophenyl) influence the compound's reactivity and target binding?
Q. Advanced
- Electron-Withdrawing Groups (F, Cl) : Enhance urea hydrogen-bonding with target active sites (e.g., CYP51 heme iron) but reduce metabolic stability due to increased electrophilicity .
- Methoxy Group : Improves solubility via OMe∙∙∙water interactions but may sterically hinder binding in compact active sites .
- Computational Modeling : Use DFT calculations to map electrostatic potential surfaces and predict substituent effects on binding .
What computational methods are suitable for predicting the binding affinity and mode of action of this compound with potential biological targets?
Q. Advanced
- Molecular Docking : Screen against homology models (e.g., fungal CYP51) to identify key interactions (e.g., urea NH∙∙∙heme propionate) .
- MD Simulations : Simulate ligand-receptor dynamics over 100 ns to assess stability of binding poses .
- QSAR Models : Train regression models using IC₅₀ data from analogs to predict activity of new derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
